molecular formula C20H19NO3 B178657 Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 150708-76-2

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B178657
M. Wt: 321.4 g/mol
InChI Key: CPPWUCAZPYCXLB-UHFFFAOYSA-N
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Description

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as BBO, is a chemical compound that has been studied for its potential applications in various scientific fields. BBO is a relatively new compound, and its properties have only recently been explored.

Scientific Research Applications

Organic Synthesis and Functional Group Protection

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate plays a significant role in organic synthesis, particularly in the selective O-benzylation of 2-oxo-1,2-dihydropyridines. This process is crucial for the synthesis of natural products and biologically active molecules. A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been found effective for this purpose, facilitating the production of various O-benzyl products under mild conditions. These products are important synthetic intermediates in the protection of functional groups, representing a new method for O-benzylation of 2-oxo-1,2-dihydropyridines (Zhou et al., 2018).

Potential in Calcium Channel Modulation

Compounds related to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, such as certain 1,4-dihydropyridine derivatives, have shown potential as calcium-channel antagonists. These compounds exhibit distinct molecular structures that may contribute to their calcium modulatory properties. The configuration of these molecules, including the orientation of substituted benzene rings and the conformation of their dihydropyridine rings, could be critical in their biological activity (Linden et al., 2011).

Pseudopeptide Foldamer Development

The compound has been used in the construction of pseudopeptide foldamers, specifically as a building block for homo-oligomers. These structures show potential in various applications due to their robust template and unique three-dimensional conformations stabilized by intramolecular hydrogen bonds (Tomasini et al., 2003).

Synthesis of Piperidines and Dihydropyridines

The compound has been utilized in the stereo- and regiocontrolled construction of trisubstituted piperidines using a TpMo(CO)(2)(dihydropyridine) scaffold. This methodology allows for the preparation of various substituted tetrahydropyridines in a controlled manner, which is important for the development of new pharmaceuticals and other functional materials (Moretto & Liebeskind, 2000).

Microwave-Assisted Solvent-Free Synthesis

It has been used in microwave-assisted solvent-free organic reactions for the synthesis of 4-oxo-tetrahydropyridine derivatives. This approach represents an efficient and environmentally friendly method for the synthesis of these compounds, which are valuable in various chemical and pharmaceutical applications (Panunzio et al., 2004).

properties

IUPAC Name

benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPWUCAZPYCXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597604
Record name Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

150708-76-2
Record name Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

165 ml (1.16 mol) of benzyl chloroformate are added dropwise over the course of 20 minutes to a solution of 104 g (0.95 mol) of 4-methoxypyridine in 1 l of anhydrous tetrahydrofuran at -70° under argon. The thick beige suspension is then diluted with 200 ml of anhydrous tetrahydrofuran. The Grignard reagent prepared from 460 ml (1.46 mol) of a 3 molar solution of benzyl chloride in anhydrous ether and 35.5 g (1.46 mol) of magnesium turnings in 160 ml of anhydrous ether is then added dropwise to the reaction mixture over the course of 75 minutes, maintaining the temperature at -70°. After a further 10 minutes, it is allowed to warm to room temperature. It is diluted with 500 ml of ether, 900 ml of 4N hydrochloric acid are added dropwise, and the phases are separated. The organic phases are washed with water and brine, dried over magnesium sulfate and evaporated to dryness. The residue is chromatographed on silica gel with hexane/ethyl acetate (3:1). The title compound is obtained as a colourless viscous oil. TLC: hexane/ethyl acetate (1:3) Rf =0.7, IR: 1725, 1665, 1602 cm-1.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Citations

For This Compound
1
Citations
K Yamada, M Brousseau, W Honma… - Journal of Medicinal …, 2017 - ACS Publications
Herein we describe the discovery and characterization of a novel, piperidine-based inhibitor of cholesteryl ester transfer protein (CETP) with a core structure distinct from other reported …
Number of citations: 6 pubs.acs.org

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